Treatment of chronic myelogenous leukemia (CML): Nilotinib has been studied as a potential therapeutic agent for CML, specifically targeting the Bcr-Abl tyrosine kinase. It has shown promising results in inhibiting the proliferation of Bcr-Abl expressing cells, including imatinib-resistant mutants. [ [] ]
Treatment of other cancers: Nilotinib has also been explored for its potential activity against other cancers, including acute lymphoblastic leukemia (ALL) and systemic mastocytosis. [ [], [] ]
Combination therapies: Studies have investigated the potential of nilotinib in combination therapies with other agents, such as histone deacetylase inhibitors (HDACs) and mTOR kinase inhibitors, for treating proliferative diseases. [ [], [] ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8